5-cyano-2,4-difluorobenzoic acid
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Overview
Description
5-cyano-2,4-difluorobenzoic acid is an organic compound with the molecular formula C8H3F2NO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by a cyano group (–CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-2,4-difluorobenzoic acid typically involves the introduction of fluorine atoms and a cyano group onto a benzoic acid derivative. One common method involves the use of fluorinating agents and cyanation reactions. For instance, starting from 2,4-difluorobenzoic acid, a cyano group can be introduced at the 5-position using a suitable cyanating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-cyano-2,4-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Fluorinating Agents: Used to introduce fluorine atoms onto the benzene ring.
Cyanating Agents: Used to introduce the cyano group.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
Substituted Benzoic Acids: Products with various functional groups replacing the fluorine atoms.
Amines and Carboxylic Acids: Products formed from the reduction or oxidation of the cyano group.
Scientific Research Applications
5-cyano-2,4-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-cyano-2,4-difluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the cyano group can influence its electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzoic Acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
2,5-Difluorobenzoic Acid: Has fluorine atoms at different positions, leading to different chemical properties.
2-Chloro-4,5-difluorobenzoic Acid: Contains a chlorine atom, which can significantly alter its reactivity and applications.
Uniqueness
5-cyano-2,4-difluorobenzoic acid is unique due to the combination of fluorine atoms and a cyano group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
5-cyano-2,4-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-2H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUNGSFQFCNQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378788-81-8 |
Source
|
Record name | 5-cyano-2,4-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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